1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Similar triazole-pyrimidine-based compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s suggested that similar triazole-pyrimidine derivatives could induce apoptosis of cells probably through the mitochondrial pathway accompanied with decrease of the mitochondrial membrane potential (mmp), activations of caspase-9/3, up-regulation of the expression of bax, bak and puma, as well as down-regulation of that of bcl-2 and mcl-1 .
Biochemical Pathways
The compound likely affects the mitochondrial pathway, leading to apoptosis of cells. This involves a decrease in the mitochondrial membrane potential (MMP), activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can cross the blood-brain barrier, making them potential candidates for neuroprotective and anti-neuroinflammatory agents .
Result of Action
The compound likely induces apoptosis in cells, particularly in cancer cell lines . This is associated with changes in the expression of several proteins involved in apoptosis, including Bax, Bak, PUMA, Bcl-2, and Mcl-1 .
Preparation Methods
The synthesis of 1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Attachment of the piperazine moiety: This step involves the reaction of the triazolopyrimidine core with piperazine under suitable conditions.
Introduction of the benzoyl group: The final step involves the acylation of the compound with 3,4-diethoxybenzoyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity: The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Biological Studies: It is used in studies to understand the interaction of triazolopyrimidine derivatives with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
1-(3,4-diethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer activity by targeting CDK2.
1,2,4-Triazolo[4,3-a]pyrimidine derivatives: Known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and selectivity towards certain molecular targets.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-11-10-18(16-21(20)35-4-2)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRLQAXVCOPEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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